molecular formula C₂₁H₂₀ClNO₅ B1142177 (S,S)-Asenapinmaleat CAS No. 135883-08-8

(S,S)-Asenapinmaleat

Katalognummer: B1142177
CAS-Nummer: 135883-08-8
Molekulargewicht: 401.84
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S,S)-Asenapine Maleate is a chiral compound used primarily in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It is a maleate salt form of asenapine, which is an atypical antipsychotic. The compound exhibits high affinity for various neurotransmitter receptors, contributing to its therapeutic effects.

Wissenschaftliche Forschungsanwendungen

(S,S)-Asenapine Maleate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of chiral resolution and stereochemistry.

    Biology: The compound is studied for its interactions with neurotransmitter receptors and its effects on cellular signaling pathways.

    Medicine: Research focuses on its therapeutic potential in treating psychiatric disorders and its pharmacokinetics and pharmacodynamics.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-Asenapine Maleate involves several steps, starting from the appropriate chiral precursors. The key steps include:

    Chiral Resolution: The separation of the desired enantiomer from a racemic mixture.

    Formation of Asenapine: This involves the cyclization of the intermediate compounds under controlled conditions.

    Salt Formation: The final step involves the reaction of asenapine with maleic acid to form the maleate salt.

Industrial Production Methods: Industrial production of (S,S)-Asenapine Maleate typically involves large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, with stringent quality control measures in place.

Analyse Chemischer Reaktionen

Types of Reactions: (S,S)-Asenapine Maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.

Vergleich Mit ähnlichen Verbindungen

    Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor affinity profile.

    Olanzapine: Shares some pharmacological properties with asenapine but has a different side effect profile.

    Quetiapine: Also used in the treatment of psychiatric disorders, with a broader receptor binding profile.

Uniqueness: (S,S)-Asenapine Maleate is unique in its high affinity for a wide range of neurotransmitter receptors, which contributes to its efficacy in treating both positive and negative symptoms of schizophrenia and bipolar disorder. Its chiral nature also allows for more targeted therapeutic effects with potentially fewer side effects compared to its racemic counterpart.

Biologische Aktivität

(S,S)-Asenapine Maleate, a second-generation atypical antipsychotic, has been extensively studied for its biological activity, particularly in the treatment of schizophrenia and bipolar disorder. This compound exhibits a range of receptor interactions that contribute to its therapeutic effects and side effects. Below is a detailed overview of its biological activity, including receptor binding profiles, clinical efficacy, and relevant case studies.

(S,S)-Asenapine Maleate is chemically classified as trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Its molecular formula is C17H16ClNC4H4O4C_{17}H_{16}ClN\cdot C_{4}H_{4}O_{4} with a molecular weight of 401.84 g/mol .

Mechanism of Action:

  • Dopamine Receptor Antagonism: Asenapine exhibits strong antagonistic activity at D2 and D3 dopamine receptors, which is critical for its antipsychotic effects .
  • Serotonin Receptor Activity: It also acts on multiple serotonin receptors (5-HT), particularly 5-HT2A, 5-HT2B, and 5-HT6. This multi-receptor activity is believed to enhance its efficacy in treating both positive and negative symptoms of schizophrenia .
  • Other Receptor Interactions: Asenapine shows antagonistic activity at α1 adrenergic receptors and H1 histamine receptors but has minimal affinity for muscarinic receptors .

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of (S,S)-Asenapine Maleate in treating schizophrenia and bipolar disorder. Here are key findings from significant studies:

Schizophrenia Studies

  • Phase II Trial: A randomized double-blind study involving 174 patients demonstrated that asenapine at 5 mg twice daily significantly reduced Positive and Negative Syndrome Scale (PANSS) total scores compared to placebo over six weeks .
  • Phase III Trials:
    • In one trial with 448 patients, asenapine at 10 mg twice daily showed significant improvement in PANSS scores compared to placebo .
    • Another study revealed that while asenapine did not significantly outperform olanzapine in reducing PANSS scores, it was effective in decreasing positive symptoms .

Bipolar Disorder Studies

  • Flexible-Dose Studies: Two randomized trials indicated that asenapine significantly reduced Young Mania Rating Scale (YMRS) scores compared to placebo. Improvements were noted as early as day two of treatment .
  • Long-Term Efficacy: In an uncontrolled extension study, patients who transitioned from placebo to asenapine continued to show improvements in YMRS and Clinical Global Impression-Bipolar (CGI-BP) scores over a 26-week period .

Case Studies and Observations

Case Study Overview:

  • A review of multiple studies highlighted the effectiveness of (S,S)-Asenapine Maleate in managing acute manic or mixed episodes in bipolar disorder patients. Significant reductions in both YMRS and CGI-BP scores were observed across various patient demographics, including elderly patients with bipolar disorder .

Adverse Effects:

  • Common side effects reported include weight gain (average gain of 1.3 kg compared to placebo) and sedation. The incidence of metabolic syndrome-related side effects was noted but was generally lower than with some other atypical antipsychotics .

Receptor Binding Profile

Receptor TypeAsenapine AffinityComparison with Other Antipsychotics
D2HighHigher than clozapine
5-HT2AHighSimilar to olanzapine
α1 AdrenergicModerateLower than quetiapine
H1 HistamineModerateHigher than risperidone
MuscarinicLowNo significant affinity

Clinical Trial Outcomes

Study TypeDrug DosePrimary Endpoint Improvement
Phase II5 mg BIDSignificant reduction in PANSS
Phase III10 mg BIDSignificant vs. placebo
Bipolar Disorder5/10 mg BIDSignificant reduction in YMRS

Eigenschaften

CAS-Nummer

135883-08-8

Molekularformel

C₂₁H₂₀ClNO₅

Molekulargewicht

401.84

Synonyme

(3aR,12bR)-rel-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate;  trans-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.